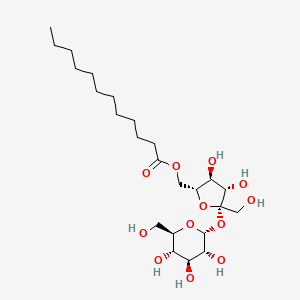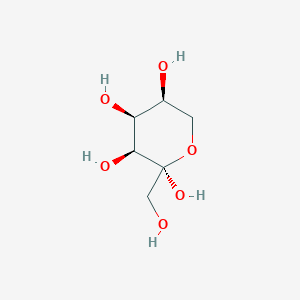
beta-L-Psicopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-L-Psicopiranosa: es un azúcar raro, específicamente un epímero en posición C-3 de la fructosa. Es un monosacárido con la fórmula molecular C6H12O6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La beta-L-Psicopiranosa se puede sintetizar a partir de alitol mediante oxidación microbiana utilizando Gluconobacter frateurii IFO 3254 . El proceso implica la oxidación de alitol para producir L-psicosa, que luego se puede cristalizar para formar beta-L-Psicopiranosa.
Métodos de producción industrial: La producción industrial de beta-L-Psicopiranosa generalmente implica la conversión enzimática de la fructosa utilizando D-tagatosa 3-epimerasa. Esta enzima cataliza la epimerización en la posición C-3 de la fructosa para producir L-psicosa, que luego se puede aislar y purificar .
Análisis De Reacciones Químicas
Tipos de reacciones: La beta-L-Psicopiranosa experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones están influenciadas por la presencia de múltiples grupos hidroxilo en su estructura.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes como el ácido nítrico o el permanganato de potasio se pueden utilizar para oxidar la beta-L-Psicopiranosa, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: El borohidruro de sodio o el hidruro de aluminio y litio se pueden utilizar para reducir la beta-L-Psicopiranosa a sus alcoholes correspondientes.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y ésteres, dependiendo del tipo de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
La beta-L-Psicopiranosa tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de diversas moléculas complejas.
Biología: La beta-L-Psicopiranosa se estudia por su posible papel en las vías metabólicas y sus efectos en los procesos celulares.
Medicina: Se está llevando a cabo la investigación sobre sus posibles aplicaciones terapéuticas, incluido su uso como edulcorante bajo en calorías con posibles beneficios para los pacientes diabéticos.
Industria: Se utiliza en la industria alimentaria como edulcorante y en la industria farmacéutica para la síntesis de diversos fármacos
Mecanismo De Acción
El mecanismo de acción de la beta-L-Psicopiranosa implica su interacción con dianas moleculares y vías específicas. Se sabe que inhibe ciertas enzimas involucradas en el metabolismo de los carbohidratos, afectando así los niveles de glucosa en el cuerpo. Las dianas moleculares y vías exactas aún están bajo investigación, pero se cree que interactúa con enzimas como la hexokinasa y la glucoquinasa .
Comparación Con Compuestos Similares
Compuestos similares:
Beta-D-Psicopiranosa: Un isómero estereoisómero de la beta-L-Psicopiranosa con propiedades estructurales similares pero diferentes actividades biológicas.
Alfa-L-Rhamnopyranosa: Otro azúcar raro con una estructura similar pero diferentes grupos funcionales y reactividad.
Beta-D-Talopiranosa: Un compuesto con una fórmula molecular similar pero diferente estereoquímica
Singularidad: Su capacidad de actuar como edulcorante bajo en calorías y sus posibles beneficios terapéuticos lo convierten en un compuesto de gran interés en la investigación científica .
Propiedades
Número CAS |
36441-95-9 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
Clave InChI |
LKDRXBCSQODPBY-BXKVDMCESA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


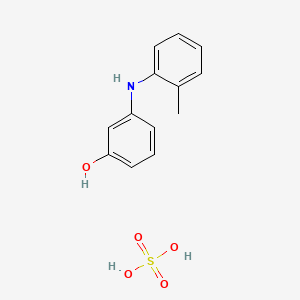
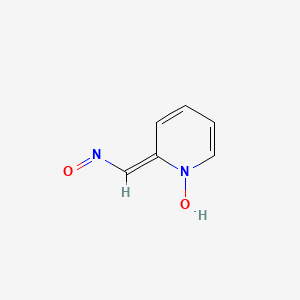

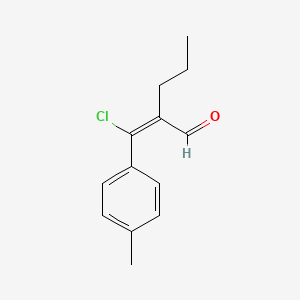

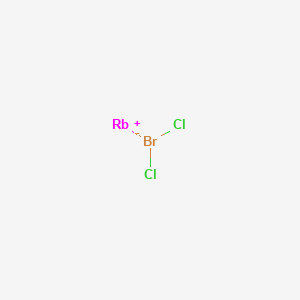
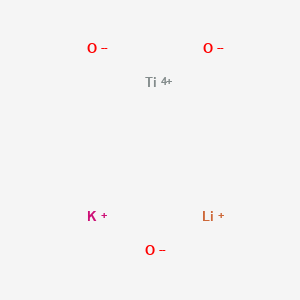


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)


